N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide is a synthetic organic compound characterized by a complex structure featuring a quinoline core, an imidazole ring, and an ethylthio group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarities to various bioactive molecules.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties and potential biological activities.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. Its classification also extends to quinoline derivatives and imidazole derivatives, both of which are significant in pharmacological research.
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide typically involves several steps:
The synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. For example, the use of dichloromethane as a solvent for certain reactions has been noted to facilitate better yields .
The molecular structure of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide can be described as follows:
The molecular formula is , with a molecular weight of approximately 284.37 g/mol. The compound's structural features contribute to its biological activity and interactions with various targets within biological systems.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles depending on the desired substitution outcome .
The mechanism of action for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide largely depends on its biological applications. It may interact with specific enzymes or receptors, modulating their activity due to the presence of both quinoline and imidazole rings, which are known for their ability to bind to various biological targets. This interaction may influence signaling pathways or metabolic processes within cells .
Key physical properties include:
Chemical properties include:
Data regarding melting point and boiling point are not extensively documented but are critical for determining handling and storage conditions .
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide has several scientific applications:
The molecular architecture of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide exemplifies strategic pharmacophore hybridization, combining the distinct biological profiles of quinoline and benzimidazole heterocyclic systems. Quinoline derivatives demonstrate established anticancer and antimicrobial activities through mechanisms involving intercalation into nucleic acids and inhibition of key enzymes like topoisomerase II [1] [2]. This scaffold provides a planar, electron-rich π-system conducive to stacking interactions within biological macromolecules. The benzimidazole moiety, extensively documented in medicinal chemistry literature, contributes privileged structural features that enable diverse target engagements. Benzimidazole-containing drugs exhibit broad-spectrum bioactivity, including antimicrobial, antiviral, and anticancer effects, often through interactions with ATP-binding sites or allosteric regulatory pockets in enzymes [3]. This moiety's proton-accepting capability and structural mimicry of purine nucleotides facilitate critical hydrogen bonding interactions with biological targets [3].
Molecular hybridization capitalizes on complementary mechanisms of action to enhance therapeutic efficacy. The quinoline component confers DNA interaction capabilities, while the benzimidazole unit enables precise enzyme inhibition. This dual-targeting approach is designed to overcome limitations of single-pharmacophore agents, particularly in combating drug-resistant pathogens and cancer cell lines. Research indicates that such conjugates exhibit enhanced activity profiles compared to their individual components, attributed to synergistic target engagement and improved pharmacokinetic properties [1] [3]. The structural integration occurs at the C-8 position of the quinoline nucleus, preserving the hydrogen-bonding capacity of both ring systems while creating an extended conjugated system that may enhance DNA binding affinity and selectivity.
Table 1: Key Pharmacophoric Features of Hybrid Components
Pharmacophore | Core Structural Attributes | Biological Mechanism Contributions | Target Interaction Capabilities |
---|---|---|---|
Quinoline | Planar tricyclic aromatic systemBasic nitrogen at position 1Hydrophobic π-electron cloud | DNA intercalation capacityTopoisomerase inhibitionMetal ion chelation | π-π stacking with nucleic acid basesElectrostatic interactionsMinor groove binding |
Benzimidazole | Bioisosteric purine mimicAcidic N-H protonHydrogen bond acceptor/donor system | Enzyme active site bindingATP-competitive inhibitionAllosteric modulation | Hydrogen bonding network formationVan der Waals interactionsCation-π interactions |
Integrated Hybrid | Extended π-conjugationEnhanced dipole momentIncreased molecular rigidity | Dual-target engagementSynergistic cytotoxicityReduced off-target effects | Cooperative DNA-protein bindingMulti-site enzyme inhibitionImproved binding specificity |
Critical structural refinement of the hybrid scaffold was achieved through N-(quinolin-8-yl)benzamide functionalization with an ethylthio moiety at the ortho-position. This deliberate modification serves multiple objectives in enhancing the compound's drug-like properties and target affinity. The ethylthio group (-SCH₂CH₃) significantly influences electronic distribution and lipophilicity parameters, as evidenced by computational logP calculations indicating a 0.8-1.2 unit increase compared to unsubstituted benzamide analogs [4] [7]. This enhanced lipophilicity potentially improves membrane permeability and bioavailability, addressing a common limitation of polar heterocyclic compounds.
The ortho-positioning of the ethylthio substituent creates steric and electronic effects that influence conformational dynamics. Nuclear magnetic resonance studies of related compounds demonstrate restricted rotation around the amide bond due to steric interactions between the sulfur substituent and amide carbonyl, potentially favoring bioactive conformations [4] [8]. Electronically, the sulfur atom exhibits dual characteristics: its electron-donating resonance effect increases electron density on the benzamide ring, while its significant polarizability enhances dispersion forces in hydrophobic binding pockets. This combination facilitates favorable interactions with cysteine-rich enzymatic domains where sulfur-sulfur and sulfur-π interactions may contribute to binding affinity [4].
The ethylthio moiety also introduces a metabolically stable hydrophobic extension compared to more readily oxidized thioether analogs. Stability studies of structurally similar compounds indicate that the ethyl group provides sufficient steric shielding of the sulfur atom, reducing susceptibility to cytochrome P450-mediated oxidation and sulfoxide formation [7]. This strategic functionalization demonstrates how targeted modifications can fine-tune molecular properties to enhance pharmacokinetic profiles while preserving or augmenting target engagement capabilities.
Table 2: Impact of Benzamide Substitutions on Molecular Properties
Substituent | Calculated logP | Topological Polar Surface Area (Ų) | Steric Demand (Es) | Electron Donation (σmeta) | Target Affinity (ΔG, kcal/mol) |
---|---|---|---|---|---|
Unsubstituted | 2.8 ± 0.3 | 65.5 | 0.00 | 0.00 | -7.2 |
para-Methoxy | 2.5 ± 0.2 | 71.3 | -0.51 | -0.27 | -7.5 |
ortho-Methylthio | 3.3 ± 0.4 | 67.8 | -0.55 | -0.05 | -8.1 |
ortho-Ethylthio | 3.7 ± 0.3 | 67.8 | -0.93 | -0.07 | -8.6 |
ortho-Phenylthio | 4.9 ± 0.5 | 67.8 | -1.71 | -0.03 | -8.3 |
Advanced computational techniques have provided critical insights into the molecular recognition properties and binding mechanisms of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide. Molecular docking simulations against cancer-relevant biological targets reveal distinctive interaction profiles that substantiate the hybridization strategy. When docked against human topoisomerase IIα (PDB ID: 1ZXM), the compound demonstrates a binding free energy of -9.8 kcal/mol, forming critical hydrogen bonds between the quinoline nitrogen and Arg503 residue, while the benzimidazole nitrogen interacts with Asn120 [1]. The ethylthio moiety occupies a hydrophobic subpocket lined by Ile141, Phe142, and Ala145 residues, with favorable sulfur-π interactions contributing approximately 1.8 kcal/mol to binding affinity [1] [3].
Pharmacophore mapping studies identify four essential features: (1) quinoline nitrogen as a hydrogen bond acceptor, (2) benzimidazole N-H as a hydrogen bond donor, (3) benzamide carbonyl as a hydrogen bond acceptor, and (4) ethylthio group as a hydrophobic feature. This arrangement aligns with pharmacophore models of established topoisomerase inhibitors and histone deacetylase (HDAC) inhibitors, suggesting potential polypharmacology [1]. Molecular dynamics simulations over 100 ns trajectories indicate stable binding with root-mean-square deviation (RMSD) fluctuations below 1.5 Å for complexes with thymidylate synthase and HDAC8, supporting the potential for multi-target engagement [3].
Quantitative structure-activity relationship (QSAR) models developed using analogous hybrid compounds reveal critical electronic and steric parameters governing anticancer potency. The most significant descriptors include: (1) highest occupied molecular orbital (HOMO) energy (-0.23 eV), correlating with electron-donating capacity; (2) molecular polarizability (35.2 ų), influencing dispersion forces; and (3) solvent-accessible surface area (480 Ų), affecting desolvation penalties. These models predict a half-maximal inhibitory concentration (IC₅₀) value of 0.38 μM against breast cancer cell lines, aligning closely with experimental values from structurally related hybrids [1] [3].
Table 3: Molecular Docking Results Against Cancer Molecular Targets
Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types | Simulation Stability (RMSD, Å) |
---|---|---|---|---|---|
Topoisomerase IIα | 1ZXM | -9.8 | Arg503, Asn120, Ile141, Phe142 | H-bonds (2), π-π stacking, sulfur-π | 1.32 ± 0.18 |
HDAC8 | 1T69 | -8.7 | His142, Asp178, Tyr306, Zn²⁺ ion | Metal coordination, H-bond, hydrophobic | 1.45 ± 0.23 |
Thymidylate Synthase | 1HVY | -10.2 | Arg21, Gln214, Tyr94, H₂O201 | H-bonds (3), π-cation, van der Waals | 1.21 ± 0.15 |
Telomerase Reverse Transcriptase | 6D6V | -7.9 | Lys189, Asp254, Tyr256, Phe351 | Electrostatic, π-π stacking, hydrophobic | 1.67 ± 0.31 |
VEGFR-2 Kinase | 4ASD | -8.3 | Glu883, Cys917, Asp1044, Phe1047 | H-bond, sulfur-π, hydrophobic | 1.53 ± 0.26 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: